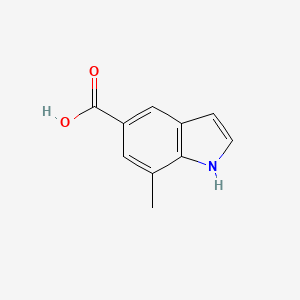

7-Methyl-1H-indole-5-carboxylic acid

Description

Significance of Indole (B1671886) Scaffolds in Chemical Biology and Medicinal Chemistry

The indole scaffold is a privileged structure in chemical biology and medicinal chemistry due to its widespread presence in nature and its versatile pharmacological activities. This heterocyclic building block is the core of numerous natural products, alkaloids, and bioactive molecules, making it a focal point in the drug discovery process. The structural versatility of the indole ring allows it to participate in various chemical interactions, including hydrogen bonding, dipole-dipole interactions, and hydrophobic effects, which enhances its utility in designing compounds with improved solubility and biological activity. nih.gov

Indole derivatives have demonstrated a remarkable range of therapeutic applications, including roles in cancer treatment, management of infectious diseases, anti-inflammatory therapies, and interventions for metabolic and neurodegenerative disorders. Their ability to interact with diverse biological targets, such as enzymes and receptors, underpins their value in developing novel therapeutic agents. nih.gov

Historical Context of Indole Derivative Research

The field of indole chemistry has a rich history that began with the study of the dye indigo. In 1866, Adolf von Baeyer achieved a significant milestone by reducing oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed a structural formula for the compound. This foundational work paved the way for the characterization of a multitude of indole derivatives. Interest in these compounds intensified in the 1930s with the discovery that the indole moiety is a crucial component of many important alkaloids, such as tryptophan and auxins. This realization cemented indole chemistry as a vibrant and active area of research that continues to yield important discoveries today.

Overview of Carboxylic Acid Functionality in Indole Systems

The incorporation of a carboxylic acid group onto the indole scaffold significantly influences the molecule's chemical and biological properties. This functional group can act as a hydrogen bond donor and acceptor, and its acidic nature allows it to participate in ionic interactions, which are critical for molecular recognition at biological targets. For instance, the carboxylic acid moiety is often used to chelate with metal ions within the active sites of enzymes.

Furthermore, the carboxylic acid group serves as a versatile chemical handle for synthetic modifications. It can be readily converted into other functional groups like esters and amides, allowing for the systematic exploration of structure-activity relationships (SAR) in drug development. In materials science, the electropolymerization of indole-5-carboxylic acid can produce electroactive polymer films, demonstrating the functionality's utility beyond medicinal applications. amerigoscientific.com

Research Landscape of Substituted Indole-5-carboxylic Acids

Substituted indole-5-carboxylic acids are a subject of considerable academic and industrial research. Scientists have explored various synthetic routes to access these compounds, such as the Japp-Klingemann type Fischer-indole synthesis, to create libraries of derivatives for biological screening. nih.gov Research has shown that these compounds can serve as reactants for the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators. sigmaaldrich.com Additionally, they are used in the synthesis of indirubin (B1684374) derivatives and amide conjugates with other molecules to create inhibitors for specific biological pathways. sigmaaldrich.com The strategic placement of different substituents on the indole ring allows for the fine-tuning of a compound's pharmacological profile, leading to the development of agents with enhanced potency and selectivity.

Academic Rationale for Investigating 7-Methyl-1H-indole-5-carboxylic Acid

The academic interest in this compound stems from its role as a specialized building block in the synthesis of more complex, pharmaceutically active compounds. The specific substitution pattern—a methyl group at the 7-position and a carboxylic acid at the 5-position—offers a unique template for medicinal chemists. The methyl group can influence the molecule's lipophilicity and steric interactions with biological targets, while the carboxylic acid provides a key site for interaction or further chemical modification.

This compound is a product of indole library synthesis and is utilized to create starting materials for new drugs. Its investigation allows researchers to systematically study how substitutions at the 7-position of the indole ring affect biological activity, contributing valuable data to the broader understanding of indole pharmacology. The synthesis of this specific derivative is part of the ongoing effort to expand the chemical space of indole compounds and to discover novel molecules with therapeutic potential.

Chemical Compound Data

Below are the key identifiers and properties for the subject compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 180624-00-4 |

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)5-7-2-3-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWWSPFYTYUIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570442 | |

| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180624-00-4 | |

| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Methyl 1h Indole 5 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways for Indole-5-carboxylic Acid Scaffolds

The creation of the indole-5-carboxylic acid core can be achieved through several foundational synthetic routes, each offering a different approach to ring formation from appropriately substituted aromatic precursors.

Classic indole (B1671886) syntheses remain highly relevant for preparing functionalized indoles, including those with carboxylic acid moieties. These methods typically involve the cyclization of substituted anilines or related nitrogen-containing aromatic compounds.

The Fischer indole synthesis, first developed in 1883 by Emil Fischer, is one of the most reliable and widely used methods for constructing the indole nucleus. tcichemicals.comwikipedia.org The reaction involves treating an arylhydrazine with an aldehyde or a ketone under acidic conditions. wikipedia.org This method is instrumental in producing a wide array of substituted indoles, including intermediates for antimigraine drugs of the triptan class. wikipedia.org

To generate indole-5-carboxylic acids, a (4-carboxyphenyl)hydrazine (or its ester equivalent) is used as the starting arylhydrazine. For example, the reaction of 4-hydrazinobenzoic acid with 3-methylbutan-2-one via Fischer cyclization yields 2,3,3-trimethyl-3H-indole-5-carboxylic acid. mdpi.com Another variation involves adapting a Japp-Klingemann type Fischer-indole synthesis protocol, which has been successfully used for the construction of various indole-5-carboxylic acids. nih.gov

Table 1: Example of Fischer Indole Synthesis for an Indole-5-Carboxylic Acid Scaffold

| Reactant 1 | Reactant 2 | Key Condition | Product | Reference |

|---|---|---|---|---|

| 4-Hydrazinobenzoic acid | 3-Methylbutan-2-one | Reflux | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | mdpi.com |

The Madelung synthesis is a chemical reaction that produces indoles through the intramolecular cyclization of N-phenylamides at high temperatures with a strong base. wikipedia.org Traditional conditions often require temperatures between 200–400 °C and bases like sodium or potassium ethoxide. wikipedia.org The reaction proceeds via the formation of a benzylic carbanion which then cyclizes onto the internal amide group. quimicaorganica.org

A significant advancement in this method is the use of substrates with electron-withdrawing groups on the aromatic ring, which can facilitate the initial deprotonation step under milder conditions. researchgate.net A carboxylic acid at the C-5 position would serve this activating role. The Smith-modified Madelung synthesis, which utilizes organolithium reagents to react with N-trimethylsilyl anilines and esters or carboxylic acids, is a notable improvement applicable to a wide variety of substituted anilines. wikipedia.org

The Reissert indole synthesis provides a pathway to indoles starting from an o-nitrotoluene and diethyl oxalate. wikipedia.org The process begins with a condensation reaction, typically using a base like potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgyoutube.com This intermediate then undergoes a reductive cyclization using reagents such as zinc in acetic acid or ferrous sulfate (B86663) with ammonia (B1221849) to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This product can subsequently be decarboxylated upon heating to give the parent indole. wikipedia.org

To apply this method for the synthesis of an indole-5-carboxylic acid scaffold, a starting material such as 4-carboxy-2-nitrotoluene would be required. The Reissert reaction sequence would be expected to produce an indole-2,5-dicarboxylic acid derivative, which could then be selectively decarboxylated at the 2-position.

The carboxylic acid functional group of an indole-5-carboxylic acid can be readily converted to its corresponding ester, a common transformation for modifying solubility, reactivity, or for use as a protecting group.

One of the most fundamental methods for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This is an equilibrium-driven process, and the reaction is typically pushed toward the product by using a large excess of the alcohol or by removing the water that is formed. masterorganicchemistry.comyoutube.com For example, 5-nitroindole-2-carboxylic acid can be effectively converted to its ethyl ester by heating at 80 °C in ethanol (B145695) with concentrated sulfuric acid. nih.gov

More modern methods offer milder conditions and are suitable for more sensitive or sterically hindered substrates. The Steglich esterification, for instance, uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method effectively suppresses the formation of side products and allows for high yields at room temperature. organic-chemistry.org

Table 2: Selected Methods for Esterification of Indole Carboxylic Acids

| Method | Reagents | Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., EtOH), Conc. H₂SO₄ | Heat (e.g., 80 °C) | Inexpensive, suitable for large scale | masterorganicchemistry.comnih.gov |

The introduction of halogen atoms onto the indole ring is a valuable transformation for modulating the electronic and biological properties of the molecule and for providing a handle for further functionalization, such as in cross-coupling reactions. acs.org

Direct halogenation of the indole nucleus is a common strategy. For instance, indole-5-carboxylic acid can be brominated at a low temperature (+5 °C) using a solution of bromine and lithium bromide in a mixed solvent system of ethanol, tert-butanol, and acetic acid. wordpress.com This reaction targets the electron-rich indole ring for electrophilic substitution.

A more modern and highly regioselective approach involves transition-metal-catalyzed C–H activation. The carboxylic acid group can act as a directing group for ortho-halogenation. Palladium-catalyzed C-H halogenation using inexpensive reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can selectively functionalize the C-H bond ortho to the directing group. acs.org For 7-Methyl-1H-indole-5-carboxylic acid, this methodology could potentially be used to introduce a halogen at the C4 or C6 position.

Table 3: Representative Halogenation Methods for Indole Carboxylic Acid Scaffolds

| Reaction | Halogenating Agent | Catalyst / Additives | Conditions | Target Position | Reference(s) |

|---|---|---|---|---|---|

| Electrophilic Bromination | Bromine (Br₂) | Lithium Bromide (LiBr) | +5 °C in EtOH/t-BuOH/AcOH | C3-position (typical for indoles) | wordpress.com |

Preparations of Indole-5-carboxylic Acid Derivatives via Metal-Catalyzed Reactions

The synthesis of indole derivatives, including those of indole-5-carboxylic acid, has been significantly advanced through the use of transition metal catalysis. These methods offer efficient and regioselective ways to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, derivatives such as 6-bromoindole (B116670) can undergo Suzuki or Stille coupling reactions to introduce aryl, heteroaryl, or vinyl groups at the 6-position, a strategy that can be adapted for precursors to this compound. nih.gov Similarly, copper-catalyzed reactions, such as the cross-dehydrogenative coupling of anilines and ketones, provide another route to substituted indoles. mdpi.com

More recently, cobalt-catalyzed reactions have emerged as a sustainable alternative for C-H bond functionalization. sioc-journal.cn Cobalt complexes can catalyze the reductive C-H alkylation of indoles using readily available carboxylic acids and molecular hydrogen, primarily targeting the C3 position. researchgate.netrsc.org This approach allows for the introduction of various alkyl groups onto the indole core. Data-driven approaches have also accelerated the discovery of new chiral carboxylic acid co-catalysts for cobalt-catalyzed asymmetric C-H alkylation, enabling the synthesis of a wide array of substituted indoles with high stereoselectivity. nih.gov Other transition metals like Rhodium have also been employed in the synthesis of indole derivatives through processes like the annulation of substituted anilines with diazo compounds. mdpi.com

Table 1: Overview of Metal-Catalyzed Reactions for Indole Derivative Synthesis

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Palladium (e.g., Pd(dppf)Cl₂) | Cross-Coupling (e.g., Suzuki, Stille) | Forms C-C bonds, versatile for aryl and vinyl substitution. nih.govmdpi.com |

| Copper (e.g., CuI) | Cross-Dehydrogenative Coupling | Couples anilines and ketones or 2-aminopyridines. mdpi.com |

| Cobalt (e.g., Co(acac)₃/Triphos) | Reductive C-H Alkylation | Utilizes carboxylic acids and H₂ for C3-alkylation. researchgate.netrsc.org |

| Rhodium (e.g., Rh(III) complexes) | Annulation/Cyclization | Synthesizes indole-3-carboxylic acid esters from anilines and diazo compounds. mdpi.com |

Functional Group Interconversions of this compound

The inherent reactivity of the carboxylic acid and the indole nucleus allows for a range of functional group interconversions, making this compound a valuable building block in medicinal chemistry.

Carboxylic Acid Derivatization Reactions

The carboxylic acid moiety at the C5 position is a prime site for derivatization to modify the compound's physicochemical and biological properties.

Amide bond formation is a common strategy for creating conjugates of this compound. This can be achieved by coupling the carboxylic acid with various primary or secondary amines using standard peptide coupling reagents. For example, new amide conjugates of ketoprofen (B1673614) and indole have been synthesized to improve properties such as membrane permeability and metabolic stability. nih.govnih.gov The general synthesis involves activating the carboxylic acid of either the indole or ketoprofen moiety.

A typical procedure involves dissolving the carboxylic acid (e.g., S-ketoprofen) in a suitable solvent like N,N-dimethylformamide (DMF), followed by the addition of coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) at low temperatures. mdpi.com The corresponding amine, in this case an amino-functionalized indole, is then added to the activated acid to form the amide bond. mdpi.com This methodology is directly applicable to this compound for conjugation with ketoprofen analogs or other amine-containing molecules. nih.gov

The conversion of the carboxylic acid to a hydrazide introduces a versatile functional group that serves as a precursor for various heterocyclic systems. osti.gov The synthesis of 1H-indole-5-carbohydrazide is a known transformation. The most common method involves a two-step process. First, this compound is converted to its corresponding methyl or ethyl ester, typically by refluxing in the respective alcohol with a catalytic amount of acid (e.g., H₂SO₄). who.int

In the second step, the resulting ester is treated with hydrazine (B178648) hydrate, often in a methanolic solution. who.intresearchgate.net The reaction mixture is typically refluxed for several hours, after which the product, 7-Methyl-1H-indole-5-carbohydrazide, can be isolated upon cooling and recrystallization. who.int This hydrazide derivative is a key intermediate for synthesizing compounds like pyrazoles and triazoles. researchgate.net

Alkylation Reactions on the Indole Nitrogen and Carbon Positions

Alkylation can occur at multiple positions on the this compound molecule, including the indole nitrogen (N1), the C3 position, and the carboxylic acid oxygen.

N-Alkylation: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base (e.g., NaH) to form a nucleophilic anion. researchgate.net This anion readily reacts with various alkyl halides or other electrophilic alkylating agents to yield N-alkylated indole derivatives. nih.gov

C-Alkylation: The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack, making it the primary site for Friedel-Crafts alkylation. researchgate.net Furthermore, modern metal-catalyzed C-H activation methods, particularly with cobalt, provide a direct route to C3-alkylation using carboxylic acids as alkylating agents. researchgate.netrsc.org

O-Alkylation (Esterification): Alkylation of the carboxylic acid oxygen to form an ester is a fundamental transformation. This can be achieved through various methods, including Fischer esterification (acid-catalyzed reaction with an alcohol), or by reaction with alkylating agents like dimethyl carbonate or methylboronic acid in the presence of a suitable catalyst. prepchem.comorganic-chemistry.org

Electrophilic Substitution Pattern Analysis

The indole nucleus is highly reactive towards electrophiles, with a strong preference for substitution at the C3 position of the pyrrole (B145914) ring. researchgate.net This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the Wheland intermediate) formed during the attack.

For this compound, the directing effects of the substituents must be considered:

The Pyrrole Ring: The inherent electronics of the indole system strongly favor electrophilic attack at C3. If the C3 position is already substituted, the attack may occur at C2. researchgate.net

The 7-Methyl Group: This is an electron-donating group (activating) via hyperconjugation and inductive effects, which further increases the electron density of the benzene (B151609) portion of the ring.

The 5-Carboxylic Acid Group: This is an electron-withdrawing group (deactivating) via resonance and inductive effects, which reduces the electron density of the benzene ring.

The powerful activating nature of the pyrrole ring nitrogen dominates, making the C3 position the most nucleophilic site in the entire molecule. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation will overwhelmingly occur at the C3 position. Substitution on the benzene ring is much less favorable and would require forcing conditions, likely being directed by the interplay between the activating methyl group and the deactivating carboxylic acid group. researchgate.net The presence of strong electron-withdrawing groups on the benzene ring can sometimes render the indole nucleus labile to acidic conditions, which can be a limiting factor in certain electrophilic substitutions.

Table 2: Summary of Functional Group Interconversions

| Position | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| C5-COOH | Amide Formation | Amine, DCC, HOBt | Amide Conjugate |

| C5-COOH | Hydrazide Synthesis | 1. MeOH, H⁺; 2. N₂H₄·H₂O | Carboxylic Acid Hydrazide |

| N1-H | N-Alkylation | Base (e.g., NaH), Alkyl Halide | N-Alkyl Indole |

| C3-H | C-Alkylation | Co-catalyst, Carboxylic Acid, H₂ | C3-Alkyl Indole |

Decarboxylation Studies of Indole-5-carboxylic Acids

The removal of a carboxyl group from the indole ring is a critical transformation in the synthesis of many biologically active indole derivatives. While studies specifically detailing the decarboxylation of this compound are not extensively documented in publicly available literature, the principles can be inferred from research on other indole carboxylic acid isomers.

Decarboxylation of indole-carboxylic acids is often challenging and the required conditions can vary significantly depending on the position of the carboxyl group and the nature of other substituents on the indole ring. For instance, indole-2-carboxylic acids can often be decarboxylated by heating them above their melting points or in a high-boiling solvent like quinoline. The presence of catalysts such as copper salts (cuprous chloride, copper chromite) can facilitate this reaction, particularly for substrates with electron-withdrawing groups. acs.org Microwave-assisted thermolysis has also been shown to be an effective method for accelerating the decarboxylation of indole-2-carboxylates in quinoline. acs.org

For indole-3-carboxylic acids, metal-free decarboxylation methods have been developed. These reactions can proceed smoothly under basic conditions, either catalyzed by potassium carbonate or promoted by acetonitrile. researchgate.nettandfonline.com A patented method describes the decarboxylation of various heterocyclic carboxylic acids, including indole derivatives, using an organic acid catalyst (e.g., formic acid) in an aprotic polar solvent like N,N-dimethylformamide (DMF) at temperatures ranging from 85-150 °C. google.com

The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. Electron-donating groups, such as the methyl group at the 7-position in the target compound, might influence the electronic properties of the indole ring and thus affect the reaction conditions required for efficient decarboxylation at the 5-position. Generally, transition-metal catalysts are employed for the decarboxylation of aromatic carboxylic acids, though base-catalyzed methods have also been reported for substrates with functional groups that can stabilize the intermediate carbanion. nih.gov

Table 1: General Methods for Decarboxylation of Indole Carboxylic Acids

| Isomer Position | Method | Catalyst/Solvent | Temperature | Notes |

|---|---|---|---|---|

| Indole-2-Carboxylic Acids | Thermal | Quinoline | > Melting Point | Effective for many substituted derivatives. |

| Indole-2-Carboxylic Acids | Catalytic | Copper salts / Quinoline | High | Improves yields for halogenated derivatives. acs.org |

| Indole-3-Carboxylic Acids | Metal-Free | K₂CO₃ / DMF | High | Good to excellent yields reported. researchgate.nettandfonline.com |

Advanced Synthetic Strategies for this compound Analogs

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules. Modern synthetic strategies offer powerful tools to build upon this core structure, enabling the creation of diverse libraries of compounds with potential applications in medicinal chemistry and materials science.

Multi-component Reactions (e.g., Ugi-4CR) for Indole-Carboxylic Acid Integration

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. wikipedia.orgorganic-chemistry.org

Indole carboxylic acids can be effectively integrated into such reactions. For instance, a five-component Ugi-type reaction has been developed using indole-N-carboxylic acids, which are readily prepared from indoles and carbon dioxide. researchgate.netnih.gov This method allows for the expeditious synthesis of indole-tethered peptide units, demonstrating the utility of MCRs in creating structurally diverse and complex indole derivatives. researchgate.netnih.gov In this reaction, the indole-N-carboxylic acid acts as the acid component, which, after the initial steps of the Ugi reaction, results in a product where the indole moiety is linked to a peptide-like backbone. researchgate.net This approach showcases high atom economy and generally proceeds under mild conditions.

While direct use of this compound in a classical Ugi-4CR would position the indole scaffold as the "acid component," its derivatives could potentially participate in other roles, expanding the synthetic possibilities. The versatility of the Ugi reaction and its variants allows for the incorporation of a wide range of functional groups, making it a powerful tool for generating libraries of novel compounds based on the this compound core.

Stereoselective Synthesis of Chiral Indole Carboxylic Acid Derivatives

The introduction of chirality into indole-containing molecules is of paramount importance, as the biological activity of such compounds is often highly dependent on their stereochemistry. Several advanced strategies have been developed for the stereoselective synthesis of chiral indole derivatives.

One powerful approach is the catalytic asymmetric dearomatization (CADA) of indole derivatives. This strategy disrupts the aromaticity of the indole ring to create chiral, fused indoline (B122111) structures with high enantioselectivity. Although not specifically demonstrated on this compound, this methodology has been successfully applied to other 2,3-disubstituted indoles, suggesting its potential applicability.

Another significant advancement is the use of transition-metal catalysis for asymmetric C-H functionalization. For example, cobalt-catalyzed asymmetric C-H alkylation of indoles has been achieved using chiral carboxylic acids as co-catalysts. This method allows for the creation of both C-central and C-N axial chirality with excellent stereochemical control. The development of data-driven models and machine learning has further accelerated the discovery of optimal chiral catalysts for these transformations.

These stereoselective methods provide a pathway to synthesize chiral analogs of this compound, which would be invaluable for investigating structure-activity relationships in various biological contexts.

Chemoenzymatic Approaches to this compound Scaffolds

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to construct complex molecules with high efficiency and selectivity. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, which can be difficult to achieve with traditional chemical methods.

For the synthesis of indole-containing scaffolds, multi-enzyme cascade reactions have shown significant promise. For example, a three-enzyme system comprising an engineered tryptophan synthase, an L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme has been used to access structurally diverse indole-containing acyloin derivatives. mdpi.com This system starts from simple indole derivatives and enzymatically builds up molecular complexity. mdpi.com

Furthermore, a five-enzyme system has been developed to produce carbazole (B46965) derivatives, starting from indole precursors. mdpi.com This one-pot biotransformation demonstrates the power of combining multiple enzymatic steps to forge complex heterocyclic systems. mdpi.com While these systems have been tested with a range of substituted indoles, their application to this compound would require evaluating the substrate tolerance of the involved enzymes. Enzyme engineering and directed evolution could be employed to tailor the enzymes for this specific substrate, opening a green and efficient route to novel, complex derivatives.

Advanced Spectroscopic and Computational Research on 7 Methyl 1h Indole 5 Carboxylic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. For 7-Methyl-1H-indole-5-carboxylic acid, the molecular formula is C₁₀H₉NO₂. HRMS analysis would measure the mass-to-charge ratio (m/z) of its molecular ion to several decimal places.

This precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. The theoretical exact mass can be calculated and compared against the experimental value to confirm the compound's identity. While specific experimental HRMS data for this compound is not widely published, the expected theoretical values are presented below.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₀NO₂⁺ | 176.0601 |

| [M+Na]⁺ | C₁₀H₉NNaO₂⁺ | 198.0525 |

This table is generated based on theoretical calculations of the compound's elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar, thermally labile molecules like carboxylic acids. In ESI-MS, this compound can be analyzed in both positive and negative ion modes.

Negative Ion Mode ([M-H]⁻): Due to the acidic nature of the carboxylic acid group, the compound is expected to readily deprotonate, yielding a strong signal for the [M-H]⁻ ion at an m/z corresponding to the molecular weight minus the mass of a proton. This is often the most sensitive and straightforward mode for analyzing carboxylic acids.

Positive Ion Mode ([M+H]⁺): The nitrogen atom in the indole (B1671886) ring can be protonated under acidic conditions, leading to the formation of the [M+H]⁺ ion. Adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also commonly observed.

Patent literature confirms the use of ESI-MS for monitoring reactions involving this compound as a starting material, underscoring its utility in the analysis of this class of compounds. google.comgoogle.com

X-ray Diffraction Studies of Crystalline Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the surveyed literature, analysis of closely related indole carboxylic acids provides a strong model for its expected solid-state behavior.

Single-Crystal X-ray Diffraction for Polymorph Characterization

Single-crystal X-ray diffraction analysis would provide precise data on the unit cell dimensions, space group, and atomic coordinates of this compound. This technique is also crucial for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties.

For illustrative purposes, the crystallographic data for a similar molecule, 5-methoxy-1H-indole-2-carboxylic acid, reveals a monoclinic crystal system with the space group P2₁/c. mdpi.comsemanticscholar.org It is plausible that this compound would crystallize in a common space group for organic molecules, such as P2₁/c or P-1.

Table 2: Example Crystallographic Data for an Analogous Compound (5-methoxy-1H-indole-2-carboxylic acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.92(8) |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on a related indole carboxylic acid to demonstrate typical parameters. mdpi.comsemanticscholar.org

Analysis of Intermolecular Hydrogen Bonding Networks

The solid-state structure of this compound is expected to be dominated by intermolecular hydrogen bonds involving the carboxylic acid group and the indole N-H group. Carboxylic acids frequently form strong, cyclic dimers through O-H···O hydrogen bonds between two molecules. mdpi.comsemanticscholar.org

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating molecular properties that can complement and help interpret experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule. These calculated spectra can be compared with experimental results to aid in the assignment of vibrational modes.

Analyze Electronic Properties: Determine the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This analysis provides insight into the molecule's reactivity, with the HOMO region indicating sites susceptible to electrophilic attack and the LUMO region indicating sites for nucleophilic attack.

Studies on similar indole derivatives have successfully used DFT methods (e.g., B3LYP or ωB97X-D with basis sets like 6-311++G(d,p)) to accurately predict vibrational spectra and analyze intermolecular interactions in dimers and trimers, showing good agreement with experimental data from X-ray diffraction and IR spectroscopy. mdpi.comnih.gov

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein.

In the context of indole derivatives, molecular docking studies have been crucial in identifying potential therapeutic targets and understanding structure-activity relationships. For instance, a study on 7-Trifluoromethyl-1H-indole-2-carboxylic acid, a structural analog of this compound, utilized molecular docking to investigate its potential as an aromatase inhibitor for breast cancer therapy. nih.gov Such studies typically involve preparing the 3D structure of the ligand and the target protein, defining the binding site, and then using a scoring function to rank the different binding poses based on their predicted binding affinity. nih.gov

The interactions of this compound with a target protein would likely involve hydrogen bonding via its carboxylic acid and the N-H group of the indole ring, as well as hydrophobic interactions from the methyl group and the indole core. researchgate.net Molecular docking analyses of various indole derivatives have revealed key hydrogen bonding and hydrophobic interactions that are critical for their biological activity. researchgate.net

To illustrate the potential outcomes of such a study on this compound, the following interactive data table presents hypothetical binding energies and key interacting residues for its docking against various protein targets.

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Aromatase | 3S7S | -8.5 | PHE221, ILE133, TRP224 |

| COX-2 | 5KIR | -7.9 | ARG513, VAL523, SER353 |

| EGFR Tyrosine Kinase | 2J6M | -9.2 | LEU718, THR790, MET793 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential results from a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide insights into the conformational changes of a ligand and its target protein upon binding, the stability of the ligand-protein complex, and the kinetics of binding. nih.gov

For a molecule like this compound, MD simulations can reveal the flexibility of the carboxylic acid group and how it orients itself within a binding pocket to maximize favorable interactions. A study on 7-Trifluoromethyl-1H-indole-2-carboxylic acid employed a 100 ns MD simulation to confirm the dynamic stability of the ligand within the binding pocket of its target protein. nih.gov The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium.

The conformational analysis from MD simulations can also shed light on the preferred three-dimensional arrangement of the molecule in a biological environment. The planar indole ring is relatively rigid, but the carboxylic acid group can rotate, influencing its interaction with different molecular targets.

Below is an interactive data table showing hypothetical RMSD values from an MD simulation of this compound bound to a target protein, illustrating the stability of the complex over time.

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.2 | 0.5 |

| 40 | 1.5 | 0.6 |

| 60 | 1.4 | 0.5 |

| 80 | 1.6 | 0.7 |

| 100 | 1.5 | 0.6 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential results from a molecular dynamics simulation study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comijpsr.comjocpr.com QSAR models are widely used in drug design to predict the activity of new compounds and to optimize the structure of existing ones to improve their therapeutic efficacy. tandfonline.comjocpr.com

For a series of indole derivatives including this compound, a QSAR study would involve calculating a set of molecular descriptors that quantify various aspects of their chemical structure, such as steric, electronic, and lipophilic properties. researchgate.net These descriptors are then used to build a regression model that correlates them with the experimentally determined biological activity.

Several QSAR studies have been conducted on indole derivatives for various biological activities, including as monoamine oxidase inhibitors, antifungal agents, and COX-2 inhibitors. tandfonline.comijpsr.comnih.gov These studies have identified key molecular descriptors that influence the activity of indole compounds. For example, a 2D QSAR study on indole derivatives as selective COX-2 inhibitors found that descriptors related to the potential surface area and hydrophobicity were significant contributors to the biological activity. ijpsr.com

A hypothetical QSAR model for a series of indole derivatives might take the following form:

pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Weight) + ...

The following interactive data table presents a hypothetical dataset and the resulting QSAR model parameters for a series of indole derivatives.

| Compound | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | pIC50 (Experimental) | pIC50 (Predicted) |

| Indole-5-carboxylic acid | 1.85 | 2.11 | 161.16 | 5.2 | 5.3 |

| This compound | 2.35 | 2.25 | 175.18 | 5.8 | 5.7 |

| 7-Chloro-1H-indole-5-carboxylic acid | 2.55 | 1.50 | 195.60 | 6.1 | 6.0 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of a QSAR study.

Mechanistic Investigations of Reactions Involving 7 Methyl 1h Indole 5 Carboxylic Acid Scaffolds

Elucidation of Reaction Pathways in Indole (B1671886) Carboxylic Acid Synthesis

The synthesis of substituted indole carboxylic acids like 7-methyl-1H-indole-5-carboxylic acid can be achieved through various strategies, with the Fischer indole synthesis being a foundational method. nih.gov This reaction typically involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. beilstein-journals.org For the synthesis of the target compound, a common pathway involves the reaction of a suitably substituted hydrazine (B178648) with an α-ketoester, followed by saponification. nih.gov

The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions:

Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with the carbonyl compound (e.g., an α-ketoester) to form a phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

guidechem.comguidechem.com-Sigmatropic Rearrangement: This is the key bond-forming step, where the enamine undergoes a guidechem.comguidechem.com-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

Aromatization and Cyclization: The intermediate loses a molecule of ammonia (B1221849), leading to the aromatization of the six-membered ring. This is followed by an electrophilic cyclization to form an indolenine.

Final Tautomerization: A final proton shift yields the stable indole aromatic system.

Another common synthetic approach involves the modification of a pre-existing indole core. For instance, indole-5-carboxylic acid can be esterified and subsequently methylated at the 7-position to yield the desired product. The conditions for such transformations are critical for achieving high yield and purity, as shown in the example below.

| Reaction | Reactants | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl Ester Synthesis | This compound | NaH (3 eq), methyl iodide (10 eq) in DMF, 20°C, 24 hours | 93% | |

| Fischer Indole Synthesis (General) | Bicyclic hydrazine, α-ketoester | 1. Acid-catalyzed condensation 2. Saponification | Variable | nih.gov |

Photochemical Reaction Mechanisms of Indole Derivatives

Indole derivatives are known for their rich photochemistry, which is exploited in various applications, including the development of photoremovable protecting groups.

1-Acyl-7-nitroindolines are effective photoactivated protecting groups for the rapid release of carboxylic acids in aqueous solutions. rsc.orgresearchgate.net Mechanistic studies using product analysis, kinetic studies (UV-Vis), and nanosecond laser flash photolysis have provided a detailed picture of the photorelease process. rsc.orgresearchgate.net

The proposed mechanism proceeds via the triplet excited state (T1) and involves a critical photogenerated intermediate: an acetic nitronic anhydride (B1165640). rsc.orgresearchgate.net This intermediate is formed through a photochemical transfer of the acyl group from the amide nitrogen to an oxygen atom of the nitro group. rsc.orgresearchgate.net

From this nitronic anhydride intermediate, two competing reaction pathways emerge, the predominance of which is highly dependent on the water content of the solvent system (e.g., H₂O–CH₃CN). rsc.orgresearchgate.net

High Water Content: The main pathway is an AAL1-like cleavage. This results in an intramolecular redox reaction within the aromatic system, releasing the carboxylic acid and forming 7-nitrosoindole (after tautomerization of the initial nitroso-3H-indole intermediate). rsc.orgresearchgate.net

Low Water Content: In less aqueous environments, the primary mechanism is a standard addition-elimination (AAC2) pathway. Here, a water molecule acts as a nucleophile, attacking the nitronic anhydride to release the carboxylic acid and 7-nitroindoline. rsc.orgresearchgate.net

Laser flash photolysis experiments in a fully aqueous medium identified a transient species with an absorption maximum (λmax) at 450 nm, attributed to the nitronic anhydride intermediate. rsc.orgresearchgate.net This species decays rapidly, with an observed rate constant (k_obs) of 5 × 10⁶ s⁻¹, indicating that the release of the carboxylic acid occurs on a submicrosecond timescale. rsc.orgresearchgate.net

| Condition | Dominant Mechanism | Key Products | Kinetic Data (Aqueous) |

|---|---|---|---|

| High Water Content | AAL1-like cleavage | Carboxylic Acid, 7-Nitrosoindole | k_obs = 5 × 10⁶ s⁻¹ for intermediate decay |

| Low Water Content | Addition-Elimination (AAC2) | Carboxylic Acid, 7-Nitroindoline |

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred between a donor and an acceptor group within the same molecule upon photoexcitation. nih.govrsc.org This process is characterized by a significant change in the electronic structure of the molecule, often leading to a large Stokes shift between absorption and emission, with the emission occurring from the proton-transferred tautomer. mdpi.com

Molecules capable of ESIPT, such as salicylic (B10762653) acid, possess both proton-donating (e.g., hydroxyl) and accepting (e.g., carbonyl) groups in close proximity, often facilitated by an intramolecular hydrogen bond. nih.gov Upon excitation, the acidity and basicity of these groups increase, driving the proton transfer. nih.gov While specific studies on this compound are not prevalent, the indole scaffold itself is a known participant in excited-state proton transfer phenomena. For example, 7-azaindole (B17877) is a classic model system for studying excited-state double proton transfer. nih.gov

For an indole carboxylic acid, ESIPT could potentially occur between the indole N-H proton (donor) and the carbonyl oxygen of the carboxylic acid (acceptor), or between the carboxylic acid O-H and the indole nitrogen, depending on the ground-state conformation and the solvent environment. The process is highly sensitive to factors like hydrogen bonding, solvent polarity, and molecular geometry. nih.gov Solvent molecules can play a crucial role by forming hydrogen-bonded bridges that facilitate the proton transfer, a process known as solvent-assisted pseudo-intramolecular ESIPT. nih.gov

Metal-Catalyzed Reaction Mechanisms (e.g., Double Dehydrogenative Heck Reaction)

Transition metal catalysis provides powerful tools for the functionalization of indole rings. rsc.orgsioc-journal.cn While the Double Dehydrogenative Heck (DDH) reaction is a specific type of C-H functionalization, the broader field of metal-catalyzed C-H activation on indoles is well-established. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org

Palladium is a commonly used catalyst for such transformations. For example, palladium-catalyzed C-H halogenation of benzoic acids has been developed, which proceeds via a cyclometalated intermediate. acs.org Mechanistic studies of these reactions, using techniques like kinetic isotope effect (KIE) measurements, indicate that C-H bond cleavage is often not the rate-limiting step. acs.org Instead, steps like oxidative addition to the cyclopalladated intermediate or reductive elimination to form the final product can be rate-determining. acs.org

In the context of indole carboxylic acids, the directing-group ability of the carboxylate is key. The carboxyl group can coordinate to the metal center, directing the C-H activation to a specific position, typically the ortho position on the benzene (B151609) ring moiety of the indole.

The double decarboxylative coupling reaction is another relevant transformation where two different carboxylic acids are coupled, with the expulsion of two molecules of CO₂. nih.govrsc.org These reactions are often catalyzed by silver and/or copper systems and proceed through radical intermediates. nih.gov The mechanism typically involves the oxidation of the catalyst (e.g., Ag(I) to Ag(II)), which then facilitates the decarboxylation of one of the acid partners to generate a radical species. nih.gov This radical can then engage in a coupling reaction with the second partner.

Mechanisms of Biochemical Transformations of Indole Carboxylic Acids

In biological systems, indole carboxylic acids are synthesized and metabolized through various enzymatic pathways. In plants like Arabidopsis thaliana, derivatives of indole-3-carboxylic acid (ICOOH) are important defense metabolites derived from the amino acid tryptophan. nih.gov

The biosynthetic pathway proceeds via key intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile (B3204565) (IAN). nih.gov A crucial step in this pathway is the conversion of IAN into indole-3-carbaldehyde (ICHO) and ICOOH, a reaction catalyzed by a Cytochrome P450 enzyme, CYP71B6. nih.gov This enzyme efficiently transforms IAN, releasing cyanide in the process. nih.gov

Subsequently, the oxidation of ICHO to ICOOH is catalyzed by an aldehyde oxidase, specifically ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1). nih.gov This enzyme plays a significant role in producing the ICOOH pool in both untreated and pathogen-stressed plant tissues. nih.gov Further modifications, such as hydroxylation and methylation of the indole ring, are also common. For instance, indole glucosinolate O-methyltransferases (IGMTs) are responsible for methylating hydroxylated indole intermediates, adding another layer of chemical diversity. researchgate.net

| Transformation Step | Enzyme Family | Specific Enzyme (Arabidopsis) | Substrate | Product |

|---|---|---|---|---|

| Conversion of IAN | Cytochrome P450 | CYP71B6 | Indole-3-acetonitrile | Indole-3-carbaldehyde & Indole-3-carboxylic acid |

| Oxidation of ICHO | Aldehyde Oxidase | AAO1 | Indole-3-carbaldehyde | Indole-3-carboxylic acid |

| Methylation | O-methyltransferase | IGMTs | Hydroxy-indole intermediates | Methoxy-indole products |

Solvent Effects and Reaction Kinetics Studies

Solvent choice can profoundly influence the rate and mechanism of chemical reactions involving indole carboxylic acids. wikipedia.org Solvents affect reactivity by stabilizing or destabilizing reactants, products, and, most importantly, the transition state of the rate-determining step. wikipedia.org

Key solvent properties that impact reaction mechanisms include:

Polarity and Dielectric Constant: An increase in solvent polarity generally accelerates reactions where charge is developed or separated in the activated complex, as the polar solvent can stabilize this charged species. Conversely, reactions where charge is neutralized or dispersed in the transition state are often slower in polar solvents. wikipedia.org

Hydrogen Bonding Capability: Protic solvents can engage in hydrogen bonding, which can stabilize charged intermediates or act as proton donors/acceptors, directly participating in the reaction mechanism.

Viscosity: While less commonly the dominant factor, solvent viscosity can influence diffusion-controlled reactions.

The photorelease of carboxylic acids from 1-acyl-7-nitroindolines provides a clear example of solvent-dependent mechanistic pathways. rsc.orgresearchgate.net As detailed in section 4.2.1, the water content in an acetonitrile-water mixture dictates whether the reaction proceeds via an AAL1-like cleavage or an AAC2 addition-elimination mechanism. rsc.orgresearchgate.net This is a direct consequence of water's role as both a polar medium and a potential nucleophile. Kinetic studies, often performed using UV-Vis spectroscopy to monitor the appearance of products or disappearance of reactants, are essential for quantifying these solvent effects and elucidating the underlying mechanisms. researchgate.net For very fast reactions, such as the decay of excited states or reactive intermediates, techniques like nanosecond laser flash photolysis are employed to measure reaction rates on the microsecond to picosecond timescale. rsc.orgresearchgate.net

Biological and Medicinal Chemistry Research Applications of 7 Methyl 1h Indole 5 Carboxylic Acid

Design and Synthesis of Bioactive Derivatives

The structural features of 7-Methyl-1H-indole-5-carboxylic acid, specifically the methyl group at the 7-position and the carboxylic acid at the 5-position, offer versatile points for chemical modification. This allows medicinal chemists to synthesize a variety of derivatives with tailored properties to interact with specific biological targets.

Development of Indole-based Enzyme Inhibitors

The indole (B1671886) scaffold is a common feature in many enzyme inhibitors. While direct research on this compound as an enzyme inhibitor is not extensively documented, the broader family of indole carboxylic acids has shown significant potential in this area.

Tryptophan Dioxygenase (TDO) and Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors: TDO and IDO1 are enzymes involved in tryptophan metabolism and are recognized as important targets in cancer immunotherapy. The search for potent and selective inhibitors of these enzymes is an active area of research. While specific derivatives of this compound have not been highlighted as lead compounds, the general class of indole-2-carboxylic acid derivatives has been investigated for dual inhibitory activity against both IDO1 and TDO. For instance, a series of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors with IC50 values in the low micromolar range. This suggests that the indole-carboxylic acid scaffold is a promising starting point for developing clinically relevant enzyme inhibitors.

Fructose-1,6-bisphosphatase (FBPase) Inhibitors: FBPase is a key enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for type 2 diabetes. Research into FBPase inhibitors has explored various indole-based structures. Notably, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of FBPase. One potent inhibitor from this series demonstrated an IC50 of 0.99 μM. Although this compound features a nitro group at the 7-position instead of a methyl group, this research indicates the potential of substituted indole-2-carboxylic acids to serve as effective FBPase inhibitors. The 7-methyl analog could offer a different steric and electronic profile that might be exploited for developing new FBPase inhibitors.

Synthesis of Receptor Modulators

The versatility of the indole structure also extends to the development of compounds that modulate the activity of various receptors.

Human Growth Hormone Secretagogue Receptor (GHSR) Antagonists: The growth hormone secretagogue receptor plays a role in regulating growth hormone release and has been implicated in various physiological processes. The development of antagonists for this receptor is of interest for treating conditions like acromegaly and certain cancers. While there is no specific mention of this compound in the synthesis of GHSR antagonists in the provided context, the broader field of indole derivatives has been explored for their receptor modulating capabilities. The development of small molecule ligands for G-protein coupled receptors often involves heterocyclic scaffolds like indole, suggesting a potential application for this compound in future research.

Indirubin (B1684374) Derivative Synthesis for Biological Screening

Indirubin, a natural product composed of two indole units, and its derivatives are known for their biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3β (GSK-3β). These activities make them promising candidates for anticancer drug development.

The synthesis of novel indirubin derivatives often utilizes substituted indole precursors to enhance properties such as solubility and biological activity. Indole-5-carboxylic acid, a close structural relative of this compound, has been employed as a substrate in the biocatalytic synthesis of asymmetric carboxy-substituted indirubins. nih.govvu.lt This method uses bacterial monooxygenases to produce water-soluble indirubin derivatives. For example, 1-methylindirubin-5′-carboxylic acid, derived from indole-5-carboxylic acid, has demonstrated potent antiproliferative activity against various cancer cell lines. nih.gov The use of this compound in similar synthetic strategies could yield a new library of indirubin derivatives with potentially unique biological profiles for screening.

Investigation of Pharmacological Activities

Derivatives of this compound are investigated for a range of pharmacological activities, leveraging the diverse biological roles of the indole scaffold.

Anticancer Research and Cytotoxic Effects on Cancer Cell Lines

The indole nucleus is a key component of many natural and synthetic compounds with anticancer properties. Research has shown that various indole derivatives exhibit cytotoxic effects against a range of cancer cell lines.

Studies on indole carboxylic acid esters have demonstrated their potential as potent anticancer agents. For instance, conjugates of indole-3-acrylic acid and indole-3-carboxylic acid with melampomagnolide B have shown significant growth inhibition against leukemia and solid tumor cell lines, with GI50 values in the sub-micromolar range. nih.gov Another study on 5-hydroxyindole-3-carboxylic acid derivatives revealed their cytotoxic effects on MCF-7 breast cancer cells, with some ester derivatives showing half-maximal effective concentrations below 10 µM. nih.gov These findings underscore the potential of the indole carboxylic acid scaffold in developing new anticancer therapies. While specific data on this compound derivatives is limited in the provided search results, the general activity of related compounds suggests that derivatives of this molecule could also exhibit valuable cytotoxic effects.

Table 1: Cytotoxic Activity of Selected Indole Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | GI50 (µM) |

| Indole-3-acrylic acid conjugate (7j) nih.gov | Leukemia Sub-panel | 0.03–0.30 |

| Indole-3-carboxylic acid conjugate (7k) nih.gov | Leukemia Sub-panel | 0.04–0.28 |

| 5-Hydroxyindole-3-carboxylic acid derivative (5d) nih.gov | MCF-7 (Breast Cancer) | 4.7 |

This table is illustrative and based on data for related indole carboxylic acid derivatives, as specific data for this compound was not available in the search results.

Anti-inflammatory and Analgesic Potential

While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented in publicly available research, the broader class of indole-containing compounds has demonstrated significant potential in this area. Research into various indole derivatives has established their capacity to modulate inflammatory pathways and exhibit analgesic effects, suggesting a promising avenue for the investigation of this compound itself.

Derivatives of indole are integral to many anti-inflammatory drugs. chemrxiv.org For instance, novel benzothiazole (B30560) derivatives bearing a benzenesulphonamide moiety have been synthesized and shown to possess in vivo anti-inflammatory and analgesic activities. nih.gov In one study, certain compounds inhibited carrageenan-induced rat paw edema by up to 80% after 3 hours. researchgate.net The analgesic effects of these related compounds were found to be comparable to the well-known anti-inflammatory drug, celecoxib. nih.govresearchgate.net

Furthermore, a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, which share a core heterocyclic structure, exhibited noteworthy anti-inflammatory activity in the carrageenan edema test. nih.gov The most potent of these, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, had an ED50 value of 3.5 mg/kg. nih.gov These findings underscore the therapeutic potential of indole-like scaffolds in the development of new anti-inflammatory and analgesic agents. The structural features of this compound, with its specific substitutions, may offer a unique pharmacological profile that warrants further investigation in inflammatory and pain models.

Neuroprotective Studies

The potential neuroprotective effects of this compound can be inferred from the extensive research on related indole-based compounds, which have shown promise in the context of neurodegenerative diseases. nih.gov While direct experimental data on this specific molecule is limited, the indole nucleus is a key pharmacophore in many compounds designed for neuroprotection. nih.gov

Studies on various indole derivatives have highlighted their ability to counteract oxidative stress and excitotoxicity, key pathological mechanisms in neurodegeneration. For example, hybrids of indole-3-propionic acid and 5-methoxy-indole carboxylic acid have been synthesized and evaluated as multifunctional neuroprotectors. nih.gov Some of these compounds demonstrated significant neuroprotection against H2O2-induced oxidative stress in SH-SY5Y cells. nih.gov

Furthermore, research on other indole derivatives has shown their potential to interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.gov One study on indole-based compounds investigated their ability to disaggregate Aβ(25–35) fibrils using a thioflavin T assay. nih.gov A lead hybrid compound of curcumin (B1669340) and melatonin, which contains an indole moiety, was found to exhibit significant neuroprotection in a cellular model of Alzheimer's disease with nanomolar potency. acs.org This compound was also shown to cross the blood-brain barrier in mice, a critical property for centrally acting drugs. acs.org These examples from related indole-containing molecules suggest that this compound may possess neuroprotective properties worthy of future investigation.

Antibacterial and Antifungal Investigations

For instance, a study on new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with activity in some cases exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold. nih.gov The most active of these compounds showed a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL. nih.gov The antifungal activity of these compounds was also notable, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov

The combination of the indole nucleus with other heterocyclic systems, such as rhodanine, has been explored as a promising strategy for developing new antimicrobial therapies. nih.gov The mechanism of action for some of these indole derivatives is thought to involve the inhibition of essential bacterial enzymes like E. coli MurB. nih.gov These findings highlight the potential of the indole core structure, as present in this compound, to serve as a foundation for the development of novel antibacterial and antifungal agents.

Table 1: Antimicrobial Activity of Selected Indole Derivatives

| Compound Type | Target Organism | Activity Metric | Result | Reference |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Gram-positive and Gram-negative bacteria | MIC | 0.004–0.03 mg/mL | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Fungi | MIC | 0.004–0.06 mg/mL | nih.gov |

Molecular Mechanisms of Action and Target Identification

Interaction with Specific Molecular Targets and Receptors

The molecular interactions of this compound are likely diverse, a characteristic of the broader indole class of compounds. It has been noted that this compound can activate nuclear receptors, which are key regulators of gene expression. This interaction suggests potential roles in cellular growth and differentiation.

In the context of cancer research, the indole scaffold has been a key component in the design of inhibitors for specific molecular targets. For example, tricyclic 2-indole carboxylic acid derivatives have been developed as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer. nih.gov These inhibitors have demonstrated single-digit nanomolar binding affinity for Mcl-1 and high selectivity over other Bcl-2 family proteins. nih.gov X-ray crystallography has revealed that these indole-based inhibitors bind to the BH3-peptide binding cleft of Mcl-1, with the carboxylic acid group forming ionic interactions with an arginine residue (R263). nih.gov

The aryl hydrocarbon receptor (AhR) is another potential target for indole compounds. AhR is a cytoplasmic receptor and transcription factor involved in immunity and tissue homeostasis. nih.gov Certain indole-functionalized metabolites are known to activate AhR and regulate innate immune responses. nih.gov Given the structural similarities, it is plausible that this compound could also interact with and modulate the activity of AhR.

Modulation of Biochemical Pathways (e.g., Hedgehog Pathway, Cellular Signaling)

Research indicates that this compound has the capacity to modulate cell signaling pathways, gene expression, and cellular metabolism. The Hedgehog (Hh) signaling pathway, which is crucial during embryonic development and can contribute to cancer when dysregulated, is a potential target for indole-based compounds. nih.govnih.gov Inhibition of the Hh pathway is an attractive strategy for cancer therapy. nih.gov While direct modulation of the Hedgehog pathway by this compound has not been specifically reported, the general ability of small molecules to interfere with this pathway suggests a potential area of investigation.

More broadly, indole derivatives have been shown to influence various cellular signaling cascades. For instance, certain indole-based compounds can modulate inflammatory and anti-oxidative pathways in neuroprotection models. nih.gov The activation of nuclear receptors by this compound implies a direct influence on gene expression and, consequently, the modulation of multiple biochemical pathways related to cellular growth and differentiation.

Apoptosis Induction and Cell Cycle Modulation Studies

The indole nucleus is a key structural feature in compounds designed to induce apoptosis and modulate the cell cycle in cancer cells. While direct studies on this compound are limited, research on closely related compounds provides strong evidence for its potential in this area. For example, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) has been shown to reduce the viability of endometrial cancer cells with an IC50 in the micromolar range. nih.gov This compound induces apoptosis by increasing reactive oxygen species (ROS), leading to mitochondrial transmembrane potential reduction and the activation of caspases 3 and 7. nih.gov Furthermore, 7Me-IEITC was found to arrest the cell cycle in the S-phase in KLE cells. nih.gov

Indole-2-carboxylic acids have also been identified as inducers of apoptosis in cancer cell lines that are dependent on the anti-apoptotic protein MCL-1. researchgate.net These compounds can trigger the release of cytochrome c from mitochondria and activate caspase-3 and -7, which are hallmarks of apoptosis. researchgate.net The induction of apoptosis by synthetic bile acids, some of which may incorporate heterocyclic scaffolds, has been associated with the upregulation of Bax and p21(WAF1/CIP1) in a p53-independent manner. nih.gov These findings collectively suggest that this compound is a promising candidate for further investigation into its potential to induce apoptosis and modulate the cell cycle in pathological conditions.

Table 2: Effects of a Related Indole Compound on Cancer Cells

| Compound | Cell Line | Effect | Mechanism | Reference |

| 7-Methyl-indole ethyl isothiocyanate | ECC-1 and KLE (endometrial cancer) | Reduced cell viability (IC50 ~2.5-10 µM) | ROS-mediated apoptosis, S-phase cell cycle arrest | nih.gov |

Lack of Specific Research Data for this compound

Following a comprehensive search of publicly available scientific literature and patent databases, it has been determined that there is a significant lack of specific, detailed information regarding the biological and medicinal chemistry research applications of This compound .

Specifically, no dedicated studies or substantial data could be located for the following topics as requested:

Pharmacophore Modeling and Ligand-Based Drug Design

While general information exists for the broader class of indole carboxylic acids and their importance in medicinal chemistry, the search did not yield any papers, datasets, or research articles that focus on the structure-activity relationships of analogs derived from the this compound scaffold. Similarly, no literature was found describing the development or use of pharmacophore models based on this specific compound.

The available information is primarily limited to the compound's basic chemical properties and its role as a potential building block in chemical synthesis. The absence of dedicated research in the specified areas prevents the creation of an accurate and informative article that adheres to the requested outline. Generating content on these topics would require speculation or the use of data from related but structurally distinct compounds, which would not meet the required standard of scientific accuracy focused solely on the subject molecule.

Therefore, it is not possible to generate the requested article at this time due to the unavailability of the necessary scientific data.

Role of 7 Methyl 1h Indole 5 Carboxylic Acid As a Versatile Chemical Building Block in Advanced Synthesis

Precursor in Pharmaceutical Synthesis

The indole (B1671886) scaffold is a foundational component in numerous biologically active compounds, including many important alkaloids. 7-Methyl-1H-indole-5-carboxylic acid serves as a key starting material in the synthesis of more complex molecules for pharmaceutical development. Its utility stems from the presence of the indole nucleus, a recognized pharmacophore, and the carboxylic acid group, which acts as a reactive handle for further chemical modifications.

Researchers utilize this compound in the generation of compound libraries to screen for new drug candidates. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters and amides, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). For example, esterification can be achieved by reacting the acid with an alcohol, while amidation can be performed with an amine, opening pathways to a vast array of derivatives. The specific substitution pattern of this compound offers a unique starting point for designing molecules with tailored properties to interact with specific biological targets.

| Structural Feature | Function in Synthesis | Example Reactions |

|---|---|---|

| Indole Scaffold | Core structure providing a recognized pharmacophore for biological activity. | Incorporation into larger, more complex drug molecules. |

| Carboxylic Acid Group (C5) | Versatile reactive handle for chemical modification and diversification. | Esterification, Amidation, Reduction. |

| Methyl Group (C7) | Influences steric and electronic properties, potentially improving binding affinity or metabolic stability. | Serves as a fixed structural element in SAR studies. |

Scaffold for Agrochemical Development

Indole-based compounds have significant applications in the agrochemical field. openmedicinalchemistryjournal.com The natural plant hormone indole-3-acetic acid is a well-known auxin, and synthetic auxin mimics are widely used as herbicides. Research into indole carboxylic acid derivatives has shown their potential as antagonists of auxin receptor proteins like TIR1, leading to the development of new herbicides. frontiersin.org

While direct studies on this compound in agrochemicals are not extensively documented, its core structure is highly relevant. It serves as a valuable scaffold that can be chemically modified to create novel pesticides. By altering the substituents on the indole ring and transforming the carboxylic acid group, chemists can develop compounds that disrupt essential biological processes in weeds or insect pests. The principles established with other indole carboxylic acids provide a clear roadmap for utilizing the 7-methyl-5-carboxylic acid isomer in the design of new agrochemical agents. frontiersin.org

Component in Materials Science Applications (e.g., Polymeric Materials)

Indole and its derivatives can be used to create electroactive polymers through electropolymerization. sigmaaldrich.comacs.org The related compound, indole-5-carboxylic acid, has been shown to form an electroactive polymer film, poly(indole-5-carboxylic-acid), upon electrochemical oxidation. sigmaaldrich.comrsc.org The process involves the initial formation of an insoluble trimer that deposits onto the electrode surface, followed by further oxidation to create a polymer composed of linked trimer units. rsc.orgcapes.gov.br

Given its structural similarity, this compound is expected to undergo a similar electropolymerization process. The resulting polymer, poly(this compound), would likely possess unique properties influenced by the C7-methyl group. This substitution could affect the polymer's morphology, solubility, and electronic characteristics. Such functionalized polymeric materials are of interest for applications in sensors, electrochromic devices, and other advanced materials. acs.orgresearchgate.net

| Monomer | Polymerization Method | Resulting Polymer | Potential Influence of C7-Methyl Group |

|---|---|---|---|

| Indole-5-carboxylic acid | Electrochemical Oxidation rsc.org | Poly(indole-5-carboxylic-acid) sigmaaldrich.com | N/A |

| This compound | Electrochemical Oxidation (Predicted) | Poly(this compound) (Predicted) | Altered solubility, conductivity, and film morphology due to steric and electronic effects. |

Applications in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. Indole carboxylic acids are excellent candidates for this field due to their ability to form predictable hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (at the carbonyl oxygen), facilitating the formation of robust cyclic dimers. mdpi.com Additionally, the N-H group of the indole ring serves as another hydrogen bond donor. mdpi.com